2-((4-Bromophenyl)sulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile
Description
This compound belongs to the class of α,β-unsaturated nitriles functionalized with sulfonyl and aryl amino groups. Its structure features:
Properties
IUPAC Name |
(Z)-2-(4-bromophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrF3N2O3S/c23-16-4-10-20(11-5-16)32(29,30)21(13-27)14-28-17-6-8-18(9-7-17)31-19-3-1-2-15(12-19)22(24,25)26/h1-12,14,28H/b21-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYRYYUJDIBNIX-STZFKDTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-bromophenyl)sulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile has attracted attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 558.76 g/mol. The structure includes a bromophenyl group, a sulfonyl moiety, and a trifluoromethyl phenoxy group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer and anti-inflammatory properties. The following sections summarize key findings regarding its biological effects.
Anticancer Activity
- Mechanism of Action : The compound has been shown to act as a dual inhibitor of topoisomerases I and II, which are essential enzymes for DNA replication and repair. This inhibition leads to increased cytotoxicity in cancer cells.
- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells demonstrated that the compound induces G2/M phase cell cycle arrest, leading to reduced cell proliferation. The compound also increased levels of cleaved caspase-3, indicating the induction of apoptosis .
- Migration and Colony Formation : Scratch assays and clonogenic assays confirmed that treatment with the compound significantly impairs cell migration and colony formation capabilities of cancer cells .
Anti-inflammatory Activity
- Selective COX Inhibition : The compound exhibited selective inhibition of COX-2 over COX-1 in anti-inflammatory studies, suggesting potential therapeutic applications in inflammatory diseases without the common side effects associated with non-selective COX inhibitors .
- Oxidative Stress Reduction : It has also been shown to reduce oxidative stress markers in treated cells, further contributing to its anti-inflammatory profile .
Data Tables
The following tables summarize key experimental findings related to the biological activity of the compound.
| Study Type | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Cytotoxicity Assay | MCF-7 | Induced apoptosis | Increased cleaved caspase-3 |
| Cell Migration Assay | MCF-7 | Impaired migration | Inhibition of topoisomerases |
| Colony Formation Assay | MCF-7 | Reduced colony formation | Cell cycle arrest (G2/M phase) |
| COX Inhibition Study | RAW 264.7 | Selective COX-2 inhibition | Anti-inflammatory action |
Case Studies
- Case Study on Anticancer Effects : A study involving various cancer cell lines demonstrated that this compound showed a dose-dependent response in reducing cell viability across multiple types of cancer cells, including breast and colon cancers .
- Case Study on Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in a significant reduction of inflammatory markers compared to control groups, supporting its potential as a therapeutic agent for inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several sulfonyl-propenenitrile derivatives. Key comparisons include:
Key Observations
Trifluoromethylphenoxy vs. Pyridyloxy: Pyridyloxy analogs (e.g., CAS 1025617-82-6) exhibit higher polarity, enhancing aqueous solubility but reducing membrane permeability compared to the target compound .
Synthetic Utility :
- The absence of sulfonyl groups in analogs like CAS 478068-18-7 simplifies synthesis but limits applications in charge-driven molecular interactions .
- Chloro-substituted derivatives (e.g., CAS 1025617-82-6) are preferred in API intermediates due to their stability under harsh reaction conditions .
Pharmacological Potential: Thiazole-containing analogs (e.g., CAS 5624-37-3) demonstrate kinase inhibition, suggesting the target compound’s sulfonyl and trifluoromethyl groups could be optimized for similar targets . tert-butyl-substituted derivatives (e.g., ) highlight the trade-off between steric hindrance and bioavailability, a consideration for the target compound’s design.
Research Findings and Data Gaps
- Crystallographic Data: No direct crystallographic studies on the target compound were found. However, analogs like 2-((4-chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile (CAS 1025617-82-6) have been refined using SHELXL , suggesting similar methodologies could apply.
- Hydrogen-Bonding Patterns: The amino and sulfonyl groups in the target compound may form hydrogen-bonding networks analogous to those observed in Etter’s graph-set analysis , which could stabilize crystal packing or protein-ligand interactions.
- Thermodynamic Stability : The trifluoromethyl group likely enhances thermal stability, as seen in related compounds , but experimental data (e.g., DSC, TGA) is lacking.
Preparation Methods
Key Synthetic Building Blocks
The synthesis of the target compound requires the strategic assembly of three main components:
- 4-Bromobenzenesulfonylacetonitrile (CAS: 126891-45-0)
- 4-(3-(Trifluoromethyl)phenoxy)aniline
- Appropriate condensation reagents to form the enenitrile bridge
Synthetic Route Analysis
Preparation of Key Intermediates
Synthesis of 4-(3-(Trifluoromethyl)phenoxy)aniline
The diphenyl ether linkage can be formed through a nucleophilic aromatic substitution reaction between 3-(trifluoromethyl)phenol and a suitable 4-halonitrobenzene, followed by reduction of the nitro group:
Step 1: 2-Chloro-1-fluoro-4-nitrobenzene + 3-(trifluoromethyl)phenol → 1-Fluoro-4-nitro-2-(3-(trifluoromethyl)phenoxy)benzene
Step 2: 1-Fluoro-4-nitro-2-(3-(trifluoromethyl)phenoxy)benzene → 4-(3-(trifluoromethyl)phenoxy)aniline
The first step typically employs potassium carbonate as a base in acetonitrile or dimethylformamide at 85°C for approximately 3 hours. The reduction of the nitro group can be accomplished using 10% platinum on carbon under hydrogen atmosphere at room temperature, as demonstrated in similar systems.
Alternatively, in industrial-scale preparations, the aryl ether formation can be achieved through refluxing sodium or potassium aminophenate with halonitrobenzene in dimethylformamide, followed by catalytic hydrogenation using palladium or platinum catalysts.
Preparation of 4-Bromobenzenesulfonylacetonitrile
This intermediate can be prepared through the reaction of 4-bromobenzenesulfonyl chloride with cyanomethyl anion, generated from acetonitrile under basic conditions:
4-Bromobenzenesulfonyl chloride + CH₃CN → 4-Bromobenzenesulfonylacetonitrile
The reaction is typically conducted in a polar aprotic solvent such as DMF or DMSO with a suitable base (e.g., potassium carbonate or sodium hydride) at temperatures between 0-25°C.
Final Coupling Strategy
The final step involves the condensation of 4-bromobenzenesulfonylacetonitrile with 4-(3-(trifluoromethyl)phenoxy)aniline to form the target enenitrile compound. This transformation can be accomplished through several approaches:
Base-Catalyzed Condensation Method
4-Bromobenzenesulfonylacetonitrile + 4-(3-(trifluoromethyl)phenoxy)aniline → 2-((4-Bromophenyl)sulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile
This reaction typically proceeds in isopropanol with a catalytic amount of base (such as sodium isopropoxide or potassium hydroxide) at temperatures ranging from 30-100°C. Based on similar condensation reactions, the yield can be over 96% of theoretical yield.
Detailed Reaction Conditions and Protocols
Synthesis of 4-(3-(Trifluoromethyl)phenoxy)aniline
Reagents:
- 2-Chloro-1-fluoro-4-nitrobenzene (1 equivalent)
- 3-(Trifluoromethyl)phenol (1.1 equivalents)
- Potassium carbonate (2 equivalents)
- Acetonitrile (solvent)
Procedure:
- In a round-bottomed flask equipped with a reflux condenser, combine 2-chloro-1-fluoro-4-nitrobenzene with 3-(trifluoromethyl)phenol in acetonitrile.
- Add potassium carbonate and heat the mixture at 85°C for 3 hours with stirring.
- After completion (monitored by TLC), cool the reaction mixture and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the intermediate by column chromatography using an appropriate solvent system.
Reduction Step:
- Dissolve the nitro intermediate in ethanol or THF.
- Add 10% platinum on carbon catalyst (0.1 equivalent by weight).
- Subject the mixture to hydrogen gas (1 atm) at room temperature for 3-5 hours.
- Filter the reaction mixture through Celite to remove the catalyst.
- Concentrate the filtrate to obtain 4-(3-(trifluoromethyl)phenoxy)aniline.
Preparation of 4-Bromobenzenesulfonylacetonitrile
Reagents:
- 4-Bromobenzenesulfonyl chloride (1 equivalent)
- Acetonitrile (excess, also serves as solvent)
- Sodium hydride (1.2 equivalents)
- DMF (solvent)
Procedure:
- In a dry flask under inert atmosphere, add sodium hydride to dry DMF at 0°C.
- Slowly add acetonitrile and stir for 30 minutes.
- Add 4-bromobenzenesulfonyl chloride in DMF dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir for 3-5 hours.
- Quench the reaction with ice water.
- Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by recrystallization from an appropriate solvent system.
Final Coupling Reaction
Reagents:
- 4-Bromobenzenesulfonylacetonitrile (1 equivalent)
- 4-(3-(Trifluoromethyl)phenoxy)aniline (1.1-1.5 equivalents)
- Base catalyst (0.1 equivalents of sodium isopropoxide)
- Isopropanol (solvent)
Procedure:
- Dissolve 4-bromobenzenesulfonylacetonitrile in isopropanol in a suitable reaction vessel.
- Add the base catalyst and heat to 30°C.
- Add 4-(3-(trifluoromethyl)phenoxy)aniline dissolved in isopropanol over 3 hours.
- Stir the mixture at 30°C for an additional hour.
- The product typically crystallizes during the reaction.
- Cool to 0°C to complete crystallization, filter the product, and wash with cold isopropanol.
- Dry the product under vacuum at 40-90°C.
This procedure typically yields greater than 96% of the theoretical amount of the target compound.
Alternative Synthetic Approaches
Photoredox/Nickel Dual Catalysis Approach
For constructing the key aryl-aryl ether bond, a photoredox/nickel dual catalysis approach could be employed:
3-(Trifluoromethyl)bromobenzene + 4-Nitrophenol → 4-Nitro-1-(3-(trifluoromethyl)phenoxy)benzene
This transformation would use a photoredox catalyst (such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) in combination with a nickel catalyst (such as NiCl₂·glyme with a suitable ligand) under mild conditions.
The advantage of this approach is that it avoids the need for harsh bases and elevated temperatures, potentially leading to higher functional group tolerance and selectivity.
Palladium-Catalyzed Cross-Coupling
The diphenyl ether linkage could also be formed through a palladium-catalyzed cross-coupling reaction between 3-(trifluoromethyl)phenylboronic acid and 4-bromonitrobenzene:
3-(Trifluoromethyl)phenylboronic acid + 4-Bromonitrobenzene → 4-Nitro-1-(3-(trifluoromethyl)phenoxy)benzene
This would involve using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like Na₂CO₃ in a mixed solvent system of 1,4-dioxane and water at approximately 80°C.
Purification and Characterization
The final compound can be purified using the following techniques:
Recrystallization
The crude product can be recrystallized from appropriate solvent systems such as:
- Isopropanol/hexane
- Acetone/hexane
- Ethyl acetate/hexane
Chromatographic Purification
For analytical grade material, column chromatography using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol gradients) can be employed.
Characterization Methods
The synthesized compound should be characterized using:
- ¹H and ¹³C NMR spectroscopy
- High-performance liquid chromatography (HPLC)
- Mass spectrometry (MS)
- Elemental analysis
- Infrared spectroscopy (IR)
Scale-Up Considerations
For industrial-scale production, several modifications to the laboratory procedures would be necessary:
- The use of less hazardous solvents and reagents where possible
- Implementation of continuous flow processes for exothermic steps
- Optimization of reaction conditions to minimize waste and maximize atom economy
- Design of crystallization processes for efficient product isolation
- Development of in-process analytical techniques for quality control
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((4-Bromophenyl)sulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of 4-bromobenzenesulfonyl chloride with a propenenitrile precursor. Key steps include:
- Sulfonylation : Reacting 4-bromophenyl sulfonyl chloride with an enamine intermediate under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .
- Amination : Introducing the 4-(3-(trifluoromethyl)phenoxy)aniline group via nucleophilic substitution, requiring careful pH control (e.g., NaHCO₃ buffer) to avoid side reactions .
- Optimization : Reaction time, solvent polarity (e.g., ethanol vs. acetonitrile), and temperature (60–80°C) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and electronic environments (e.g., sulfonyl group at δ 7.6–8.0 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak) and detect isotopic patterns from bromine .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~2200 cm⁻¹ (C≡N) confirm functional groups .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced Research Questions
Q. What computational strategies are effective in predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Calculate HOMO-LUMO gaps to predict charge-transfer behavior and stability .
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental absorbance data .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with variations in:
- The sulfonyl group (e.g., replace bromine with chlorine or methyl) .
- The trifluoromethylphenoxy moiety (e.g., alter substituent positions) .
- Assays : Test modified compounds in parallel using:
- Enzymatic inhibition assays (e.g., kinase targets) with IC₅₀ determination .
- Cellular viability assays (e.g., MTT) to assess cytotoxicity .
- Data Analysis : Use statistical tools (e.g., PCA) to correlate structural features with activity trends .
Q. What methodologies are appropriate for resolving contradictions in experimental data related to its reaction mechanisms or biological activity?
- Methodological Answer :
- Mechanistic Studies :
- Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps .
- Trapping Intermediates : Employ low-temperature NMR or quenching agents to isolate reactive species .
- Biological Replication :
- Validate conflicting results across multiple cell lines or enzymatic isoforms .
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .
Q. How can researchers design in vitro assays to systematically evaluate the compound's inhibitory effects on specific enzymatic targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to known targets of sulfonamide or trifluoromethyl-containing compounds (e.g., carbonic anhydrase, kinases) .
- Assay Conditions :
- Optimize substrate concentration (Km determination) and pH .
- Include positive controls (e.g., acetazolamide for carbonic anhydrase) and negative controls (DMSO vehicle) .
- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants (Ki) and mode of inhibition (competitive vs. noncompetitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
